Cas no 1936701-88-0 (1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde)

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde is a versatile aldehyde compound featuring a cyclopentane backbone substituted with a 3-hydroxypropyl group and a formyl functional group. This structure imparts reactivity suitable for further synthetic modifications, making it valuable in organic synthesis and pharmaceutical intermediates. The presence of both hydroxyl and aldehyde groups allows for selective derivatization, enabling applications in fine chemical production. Its balanced hydrophilicity and lipophilicity enhance solubility in various solvents, facilitating diverse reaction conditions. The compound's stability under standard handling conditions ensures reliable performance in multi-step synthetic processes. Careful purification ensures high purity, meeting stringent requirements for research and industrial applications.
1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde structure
1936701-88-0 structure
Product name:1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde
CAS No:1936701-88-0
MF:C9H16O2
MW:156.222143173218
CID:5743749
PubChem ID:131231040

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-1623469
    • 1936701-88-0
    • 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde
    • Cyclopentanecarboxaldehyde, 1-(3-hydroxypropyl)-
    • Inchi: 1S/C9H16O2/c10-7-3-6-9(8-11)4-1-2-5-9/h8,10H,1-7H2
    • InChI Key: XUFVSYGORPFWKJ-UHFFFAOYSA-N
    • SMILES: O=CC1(CCCO)CCCC1

Computed Properties

  • Exact Mass: 156.115029749g/mol
  • Monoisotopic Mass: 156.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.075±0.06 g/cm3(Predicted)
  • Boiling Point: 249.4±13.0 °C(Predicted)
  • pka: 15.17±0.10(Predicted)

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1623469-0.05g
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
0.05g
$1140.0 2023-06-04
Enamine
EN300-1623469-0.5g
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
0.5g
$1302.0 2023-06-04
Enamine
EN300-1623469-0.25g
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
0.25g
$1249.0 2023-06-04
Enamine
EN300-1623469-2.5g
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
2.5g
$2660.0 2023-06-04
Enamine
EN300-1623469-50mg
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
50mg
$827.0 2023-09-22
Enamine
EN300-1623469-500mg
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
500mg
$946.0 2023-09-22
Enamine
EN300-1623469-2500mg
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
2500mg
$1931.0 2023-09-22
Enamine
EN300-1623469-10000mg
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
10000mg
$4236.0 2023-09-22
Enamine
EN300-1623469-10.0g
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
10g
$5837.0 2023-06-04
Enamine
EN300-1623469-1.0g
1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde
1936701-88-0
1g
$1357.0 2023-06-04

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde Related Literature

Additional information on 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde

Introduction to 1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde (CAS No. 1936701-88-0)

1-(3-Hydroxypropyl)cyclopentane-1-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1936701-88-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentane core substituted with a hydroxypropyl group and an aldehyde functional group, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both hydrophilic and lipophilic moieties makes it a promising candidate for various applications, particularly in drug discovery and synthetic chemistry.

The aldehyde functionality at the 1-position of the cyclopentane ring is a key feature that enables diverse chemical transformations, including condensation reactions with amine derivatives to form Schiff bases, or reduction to secondary alcohols. These reactivities are exploited in medicinal chemistry to develop novel bioactive molecules. Additionally, the 3-hydroxypropyl side chain introduces a polar region, enhancing solubility in polar solvents while maintaining good membrane permeability, which is crucial for oral and topical drug formulations.

In recent years, the synthesis and characterization of heterocyclic compounds like 1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde have been extensively studied for their pharmacological properties. Research has shown that cyclopentane derivatives can exhibit significant biological activity due to their ability to mimic natural product scaffolds. Specifically, compounds with aldehyde groups have been investigated for their potential as protease inhibitors, which are critical in treating diseases such as cancer and inflammation.

One of the most compelling aspects of 1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde is its versatility in medicinal chemistry. The compound serves as a versatile intermediate in the synthesis of more complex molecules. For instance, it can be used to construct peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. Such peptidomimetics are valuable tools in drug development, offering alternatives to peptide-based therapies that often suffer from poor pharmacokinetic profiles.

The hydroxypropyl group in this compound also plays a critical role in modulating its biological activity. Hydroxyl groups are known to enhance binding affinity to biological targets by forming hydrogen bonds, a key interaction in enzyme inhibition and receptor binding. This feature makes 1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde an attractive scaffold for designing molecules that interact with biological systems. Furthermore, the cyclopentane ring itself is a common motif in many biologically active natural products, suggesting that derivatives of this compound may exhibit similar therapeutic effects.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde's potential applications. Molecular modeling studies have identified promising binding interactions between this compound and various biological targets, including enzymes and receptors implicated in metabolic disorders and neurological diseases. These virtual screening approaches have accelerated the drug discovery process by predicting lead compounds with high affinity and selectivity.

The synthesis of 1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. Key steps include the formation of the cyclopentane ring via cyclization reactions followed by functionalization at the 1-position with an aldehyde group. The introduction of the hydroxypropyl side chain typically involves nucleophilic addition reactions or cross-coupling techniques such as Suzuki or Heck couplings. These synthetic strategies underscore the compound's importance as a building block in organic synthesis.

In conclusion, 1-(3-hydroxypropyl)cyclopentane-1-carbaldehyde (CAS No. 1936701-88-0) represents a fascinating molecule with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features—combining an aldehyde group with a hydroxypropyl-substituted cyclopentane ring—make it a versatile intermediate for developing novel bioactive compounds. Ongoing research continues to explore its potential as a scaffold for drug discovery, particularly in targeting proteases and other enzymes involved in human diseases. As synthetic methodologies advance, compounds like this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

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